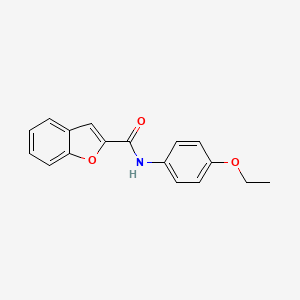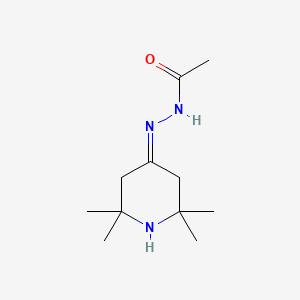
N-(4-ethoxyphenyl)-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EFBC is a synthetic compound that belongs to the benzofuran family. It was first synthesized in the early 2000s by a research group led by Dr. Shigeki Matsunaga at the Osaka University Graduate School of Medicine in Japan. The compound was designed to target a specific protein called heat shock protein 90 (Hsp90), which is involved in the regulation of cell growth and survival. EFBC has since been studied extensively for its potential as a therapeutic agent in cancer treatment.
Aplicaciones Científicas De Investigación
Neuroprotective and Antioxidant Effects
A study focused on synthesizing novel derivatives related to N-(4-ethoxyphenyl)-1-benzofuran-2-carboxamide, exploring their neuroprotective and antioxidant activities. Among the synthesized derivatives, certain compounds demonstrated significant protection against NMDA-induced excitotoxic neuronal cell damage, comparable to memantine, a known NMDA antagonist. These findings highlight the potential of specific structural modifications in enhancing neuroprotective and antioxidant capabilities, suggesting avenues for further research into therapeutic applications for neurological disorders (Cho et al., 2015).
Inhibitory Activities on 5-Lipoxygenase
Another research avenue involves the synthesis of benzofuran hydroxamic acids, including derivatives structurally related to this compound, which have shown potent in vitro and in vivo inhibitory activities on the 5-lipoxygenase enzyme. These findings suggest potential therapeutic applications in treating diseases where 5-lipoxygenase plays a crucial role, such as asthma and arthritis (Ohemeng et al., 1994).
Anti-inflammatory and Analgesic Agents
Further research has led to the synthesis of novel compounds derived from this compound, aimed at exploring anti-inflammatory and analgesic properties. Studies have identified specific compounds within these derivatives exhibiting high cyclooxygenase-2 (COX-2) inhibition, alongside notable analgesic and anti-inflammatory activities, suggesting their potential as therapeutic agents for inflammation and pain management (Abu‐Hashem et al., 2020).
PARP Inhibitors for Cancer Therapy
Benzimidazole derivatives, including those structurally related to this compound, have been identified as potent inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme facilitating DNA repair. These inhibitors have shown potential in enhancing the efficacy of cancer chemotherapy and radiotherapy by inhibiting DNA repair mechanisms in cancer cells, thus suggesting their utility in cancer treatment strategies (White et al., 2000).
Disposition and Metabolism in Human Studies
Research on the disposition and metabolism of compounds structurally similar to this compound, such as SB-649868, has provided insights into their pharmacokinetic profiles in humans. These studies are crucial for understanding the metabolic pathways, elimination, and potential metabolites of such compounds, informing further drug development and optimization processes (Renzulli et al., 2011).
Propiedades
IUPAC Name |
N-(4-ethoxyphenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-2-20-14-9-7-13(8-10-14)18-17(19)16-11-12-5-3-4-6-15(12)21-16/h3-11H,2H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZTFANNNNHGVDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-fluorophenoxy)ethyl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5560984.png)
![1-anilino-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5560992.png)
![9-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5561000.png)

![1-(cis-4-aminocyclohexyl)-N-[(5-ethylpyridin-2-yl)methyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5561024.png)



![4-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5561054.png)
![2-[(8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5561055.png)

![1-(4-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)ethanone](/img/structure/B5561066.png)

